Micarosyl protylonolide

Description

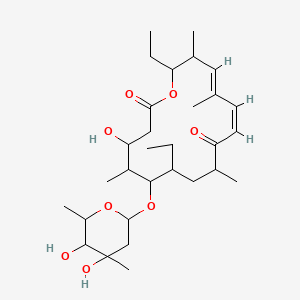

Mycarosyl protylonolide (C₃₆H₆₂O₁₂) is a critical intermediate in the biosynthesis of tylosin, a 16-membered macrolide antibiotic produced by Streptomyces fradiae. It is formed through the glycosylation of protylonolide (the aglycone core) with mycarose, a deoxy sugar . This step is catalyzed by glycosyltransferases in the tylosin biosynthetic pathway, which precedes further oxidations and modifications to yield the final bioactive tylosin .

Mycarosyl protylonolide itself lacks significant antimicrobial activity but serves as a scaffold for subsequent functionalization. Its production is tightly regulated by environmental factors, such as nitrogen availability, which modulates precursor flux in S. fradiae .

Properties

CAS No. |

75399-55-2 |

|---|---|

Molecular Formula |

C30H50O8 |

Molecular Weight |

538.7 g/mol |

IUPAC Name |

(11Z,13E)-6-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-7,16-diethyl-4-hydroxy-5,9,13,15-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione |

InChI |

InChI=1S/C30H50O8/c1-9-22-14-18(4)23(31)12-11-17(3)13-19(5)25(10-2)37-26(33)15-24(32)20(6)28(22)38-27-16-30(8,35)29(34)21(7)36-27/h11-13,18-22,24-25,27-29,32,34-35H,9-10,14-16H2,1-8H3/b12-11-,17-13+ |

InChI Key |

VDKUUCYALVPBEM-WCVKEAJASA-N |

SMILES |

CCC1CC(C(=O)C=CC(=CC(C(OC(=O)CC(C(C1OC2CC(C(C(O2)C)O)(C)O)C)O)CC)C)C)C |

Isomeric SMILES |

CCC1CC(C(=O)/C=C\C(=C\C(C(OC(=O)CC(C(C1OC2CC(C(C(O2)C)O)(C)O)C)O)CC)C)\C)C |

Canonical SMILES |

CCC1CC(C(=O)C=CC(=CC(C(OC(=O)CC(C(C1OC2CC(C(C(O2)C)O)(C)O)C)O)CC)C)C)C |

Synonyms |

micarosyl protylonolide |

Origin of Product |

United States |

Comparison with Similar Compounds

Protylonolide

Protylonolide (C₃₀H₅₀O₉) is the aglycone backbone of mycarosyl protylonolide. It consists of a 16-membered macrolactone ring with hydroxyl and methyl groups but lacks sugar attachments. Key distinctions include:

- Biosynthetic Role: Protylonolide is the earliest macrolide precursor in tylosin biosynthesis, synthesized via polyketide synthase (PKS) assembly using acetate, propionate, and butyrate units .

- Regulatory Sensitivity: Protylonolide production is suppressed by high NH₄⁺ concentrations, which inhibit amino acid metabolism (e.g., valine, threonine) required for precursor fatty acid synthesis .

- Activity: Unlike glycosylated derivatives, protylonolide exhibits negligible antibacterial activity .

5-O-Mycaminosylprotylonolide

This intermediate (C₃₅H₆₁NO₁₁) features mycaminose, a diamino sugar, attached at the C-5 position of protylonolide. Differences from mycarosyl protylonolide include:

Chimeramycins A and B

Chimeramycins are semisynthetic derivatives generated by hybrid biosynthesis. Key features:

Leucomycin and Spiramycin Derivatives

- Sugar Moieties: Leucomycin derivatives feature mycarose or mycinose sugars, but their macrolactone rings differ in methylation and hydroxylation patterns .

- Activity Spectrum: Spiramycins exhibit broader activity against respiratory pathogens, whereas mycarosyl protylonolide derivatives are more niche in application .

Functional and Industrial Relevance

Antibacterial Activity

Production Yields

- Mycarosyl protylonolide: Optimal yields require low NH₄⁺ and high fatty acid supplementation (e.g., valine, threonine) to bypass nitrogen repression .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.